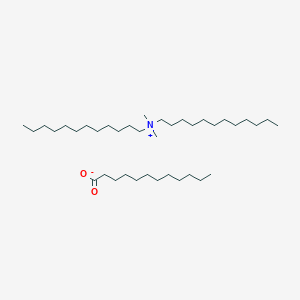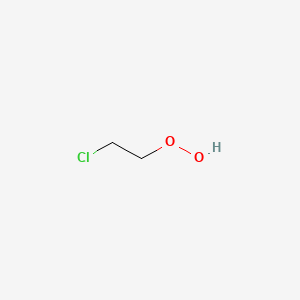
2-Chloroethane-1-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloroethane-1-peroxol can be synthesized through the hydroperoxidation of chloroethane. The reaction involves the treatment of chloroethane with hydrogen peroxide (H₂O₂) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). The reaction proceeds as follows: [ \text{CH₃CH₂Cl} + \text{H₂O₂} \rightarrow \text{CH₃CH(OOH)Cl} + \text{H₂O} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the controlled addition of hydrogen peroxide to chloroethane under acidic conditions. The reaction is typically carried out at low temperatures to prevent decomposition of the hydroperoxide product.
化学反应分析
Types of Reactions:
Oxidation: 2-Chloroethane-1-peroxol can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form 2-chloroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroperoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₃) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include chloroacetic acid or other oxidized derivatives.
Reduction: The primary product is 2-chloroethanol.
Substitution: Depending on the nucleophile, products can include alcohols, amines, or other substituted compounds.
科学研究应用
2-Chloroethane-1-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular damage.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.
Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of other organic compounds.
作用机制
The mechanism of action of 2-Chloroethane-1-peroxol involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with cellular components, leading to oxidative damage. The compound’s molecular targets include cellular membranes, proteins, and DNA, where it can induce lipid peroxidation, protein oxidation, and DNA strand breaks.
相似化合物的比较
2-Chloroethanol: Similar in structure but lacks the hydroperoxy group.
Ethyl hydroperoxide: Similar in having a hydroperoxy group but lacks the chloro substituent.
Chloroacetic acid: An oxidized derivative of chloroethane with a carboxylic acid group.
Uniqueness: 2-Chloroethane-1-peroxol is unique due to the presence of both a chloro and a hydroperoxy group, which imparts distinct reactivity and potential applications. Its ability to generate ROS makes it particularly valuable in studies related to oxidative stress and cellular damage.
属性
CAS 编号 |
118449-53-9 |
|---|---|
分子式 |
C2H5ClO2 |
分子量 |
96.51 g/mol |
IUPAC 名称 |
1-chloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2H5ClO2/c3-1-2-5-4/h4H,1-2H2 |
InChI 键 |
PIXGNJBYAUTOCI-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


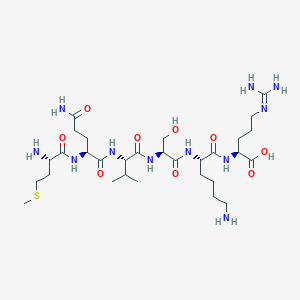
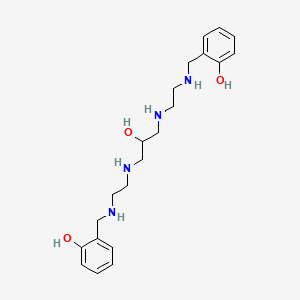


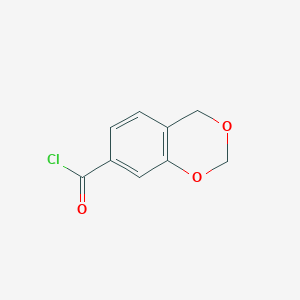
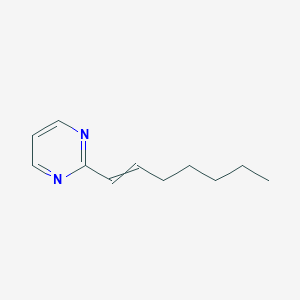
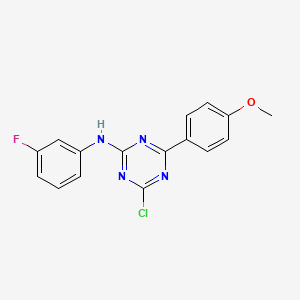

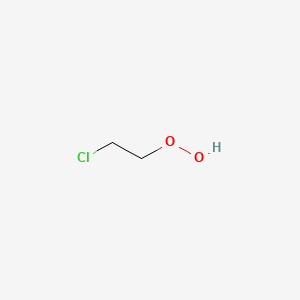

![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
